1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea
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Description
1-(1-methyl-1H-indol-3-yl)-3-(3-morpholinopropyl)urea is a useful research compound. Its molecular formula is C17H24N4O2 and its molecular weight is 316.405. The purity is usually 95%.
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Scientific Research Applications
Acetylcholinesterase Inhibition
Flexible urea derivatives have been investigated for their acetylcholinesterase inhibitory activity. The design of these compounds involved optimizing the spacer length and testing for conformational flexibility, indicating potential applications in neurodegenerative disease research and treatment, such as Alzheimer's disease (Vidaluc et al., 1995).
Corrosion Inhibition
Mannich bases derived from urea have been studied for their efficacy as corrosion inhibitors on mild steel surfaces in acidic environments. These findings suggest applications in material science, particularly in enhancing the longevity and durability of metals in corrosive conditions (Jeeva et al., 2015).
PI3 Kinase Inhibition
The stereoselective synthesis of active metabolites of potent PI3 kinase inhibitors showcases the role of urea derivatives in cancer research. These compounds, through their inhibitory actions on specific kinases, could be valuable in the development of cancer therapeutics (Chen et al., 2010).
Antimicrobial Activity
Urea-derived Mannich bases have demonstrated antimicrobial activity, which indicates their potential in the development of new antimicrobial agents. This application is crucial in addressing the growing concern over antibiotic resistance and the need for novel antimicrobials (Nimavat et al., 2004).
Cytokinin-like Activity
Some urea derivatives exhibit cytokinin-like activity, which is significant in plant biology and agriculture. These compounds can regulate cell division and differentiation, potentially offering new tools for crop improvement and plant tissue culture applications (Ricci & Bertoletti, 2009).
Properties
IUPAC Name |
1-(1-methylindol-3-yl)-3-(3-morpholin-4-ylpropyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N4O2/c1-20-13-15(14-5-2-3-6-16(14)20)19-17(22)18-7-4-8-21-9-11-23-12-10-21/h2-3,5-6,13H,4,7-12H2,1H3,(H2,18,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKJSZYUOMLLGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)NC(=O)NCCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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